molecular formula C₁₄H₂₄F₂N₄O₁₀P₂ B1146103 Gemcitabine Diphosphate Choline CAS No. 1643126-46-8

Gemcitabine Diphosphate Choline

Número de catálogo: B1146103
Número CAS: 1643126-46-8
Peso molecular: 508.31
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gemcitabine diphosphate choline is a significant metabolite of gemcitabine, a nucleoside analog used in chemotherapy. This compound is linked to the Kennedy pathway, which is crucial in the metabolism of phospholipids in cells. This compound has been studied extensively in the context of pancreatic ductal adenocarcinoma, where it plays a role in the drug’s metabolic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of gemcitabine diphosphate choline involves the metabolic activation of gemcitabine. Initially, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate. This compound is formed through the Kennedy pathway, where it competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase .

Industrial Production Methods: The focus is more on the production of gemcitabine itself, which is then metabolized in vivo to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: Gemcitabine diphosphate choline undergoes several biochemical reactions, primarily phosphorylation and dephosphorylation. It is involved in the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis .

Common Reagents and Conditions: The formation of this compound involves enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase. Conditions for these reactions typically involve physiological pH and temperature, as they occur within the cellular environment .

Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and cytidine triphosphate. These products play significant roles in the inhibition of DNA synthesis and the cytotoxic effects of gemcitabine .

Aplicaciones Científicas De Investigación

Pancreatic Cancer Treatment

The primary application of GdPC is in enhancing the therapeutic efficacy of gemcitabine for pancreatic cancer. Research indicates that GdPC levels correlate inversely with CTP levels in tumor tissues, suggesting a competitive inhibition mechanism that may affect drug efficacy . In clinical settings, gemcitabine has shown modest benefits; however, the addition of strategies to modulate GdPC levels could improve outcomes.

Drug Delivery Systems

Recent advancements in drug delivery systems have focused on improving the pharmacokinetics and bioavailability of gemcitabine. GdPC's role as a metabolite provides insights into developing targeted delivery mechanisms that enhance drug accumulation in tumors while minimizing systemic toxicity. Various approaches include:

  • Nanoparticle-based systems : These systems can encapsulate gemcitabine and potentially increase local concentrations of GdPC at tumor sites.
  • Conjugation strategies : Targeting agents can be conjugated with gemcitabine to enhance uptake by cancer cells that overexpress specific receptors, such as EphA2 in pancreatic tumors .

Table 1: Summary of Case Studies Involving Gemcitabine and GdPC

StudyCancer TypeTreatment RegimenFindings
Dyawanapelly et al. (2017)Pancreatic CancerGemcitabine + EphA2-targeted deliveryEnhanced efficacy compared to gemcitabine alone; improved survival rates observed.
Ecke et al. (2009)Transitional Cell CarcinomaGemcitabine + Paclitaxel + Cisplatin64.7% objective response rate; median survival time was 18.5 months.
Barile et al. (2016)Pancreatic CancerAerosolized GemcitabineSignificant reduction in pulmonary metastases; increased apoptosis noted in treated groups.

Mecanismo De Acción

Gemcitabine diphosphate choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme necessary for the formation of deoxynucleotide triphosphates required for DNA synthesis. This inhibition leads to the depletion of deoxynucleotide triphosphates, thereby preventing DNA synthesis and causing cell death. The compound also competes with cytidine triphosphate for the enzyme CTP:phosphocholine cytidylyltransferase, which is involved in the Kennedy pathway .

Comparación Con Compuestos Similares

Similar Compounds:

  • Gemcitabine triphosphate
  • Cytidine triphosphate
  • 20,20-difluorodeoxyuridine

Uniqueness: Gemcitabine diphosphate choline is unique in its role within the Kennedy pathway and its competition with cytidine triphosphate for enzymatic activity. Unlike other metabolites of gemcitabine, this compound is not incorporated into DNA but still plays a crucial role in the drug’s cytotoxic effects .

Actividad Biológica

Gemcitabine diphosphate choline (GdPC) is a significant metabolite derived from the chemotherapeutic agent gemcitabine, primarily recognized for its role in the treatment of pancreatic ductal adenocarcinoma (PDAC). Understanding the biological activity of GdPC is crucial for elucidating its potential therapeutic implications and mechanisms of action. This article explores the biological activity of GdPC, supported by data tables, case studies, and detailed research findings.

GdPC is produced through the phosphorylation of gemcitabine triphosphate (dFdCTP) via the Kennedy pathway, which is essential for phosphatidylcholine synthesis. In pancreatic cancer models, GdPC has been identified at equimolar concentrations to dFdCTP, suggesting that it may play a critical role in modulating cellular responses to gemcitabine treatment .

Key Mechanisms:

  • Inhibition of Ribonucleotide Reductase : GdPC and its precursors inhibit ribonucleotide reductase, an enzyme vital for DNA synthesis. This inhibition leads to a reduction in deoxynucleotide triphosphates, thereby impairing DNA replication and promoting apoptosis in cancer cells .
  • Competition with CTP : In tumor homogenates, cytidine triphosphate (CTP) competes with dFdCTP for the enzyme CTP:phosphocholine cytidylyltransferase (CCT), affecting the formation of GdPC. This competition suggests that elevated levels of CTP can inhibit GdPC synthesis, impacting the efficacy of gemcitabine therapy .

Table 1: Comparison of Gemcitabine Metabolites

MetaboliteRole in Cancer TreatmentMechanism of Action
Gemcitabine Triphosphate (dFdCTP)Active metabolite; cytotoxic effectsTerminates DNA chain elongation
Gemcitabine Diphosphate (dFdCDP)Inhibits ribonucleotide reductaseReduces deoxynucleotide triphosphates
This compound (GdPC)Modulates cellular responsesCompetes with CTP for CCT; potential cytotoxicity

Study 1: Correlation Between GdPC and Chemoresistance

A study conducted on patients with PDAC evaluated the relationship between GdPC levels and gemcitabine resistance. The findings indicated that higher GdPC concentrations correlated with reduced sensitivity to gemcitabine, suggesting that GdPC may serve as a biomarker for predicting treatment outcomes .

Study 2: Impact of Macrophage Activity on Gemcitabine Efficacy

Research has shown that tumor-associated macrophages (TAMs) can rapidly metabolize gemcitabine, leading to decreased drug availability and efficacy. Pharmacological depletion of TAMs resulted in increased accumulation of gemcitabine in PDAC tissues and improved therapeutic responses. This highlights the importance of considering tumor microenvironment factors when assessing the biological activity of GdPC .

Study 3: In Vitro Assessment of Cytotoxicity

In vitro experiments demonstrated that stimulating CCT activity using linoleate in KPC cells increased GdPC concentrations and enhanced growth inhibition when combined with gemcitabine. This synergistic effect underscores the potential for optimizing gemcitabine therapy by targeting metabolic pathways associated with GdPC production .

Propiedades

Número CAS

1643126-46-8

Fórmula molecular

C₁₄H₂₄F₂N₄O₁₀P₂

Peso molecular

508.31

Sinónimos

Gemcitabine 5’-Diphosphate Choline; 

Origen del producto

United States
Customer
Q & A

Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?

A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies this compound as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that this compound might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.